

safety data sheet (SDS) for 5-Chloro-2-nitroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-nitroanisole

Cat. No.: B032773

[Get Quote](#)

An In-depth Technical Guide to the Safety Data for **5-Chloro-2-nitroanisole**

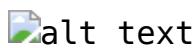
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for **5-Chloro-2-nitroanisole** (CAS No. 6627-53-8), compiled from publicly available Safety Data Sheets (SDS). The information is intended for professionals in research and development who require a thorough understanding of the substance's hazards, handling procedures, and the experimental basis for its safety classifications.

Chemical Identification and Physical Properties

5-Chloro-2-nitroanisole is a solid organic compound. Its key identifiers and physical characteristics are summarized below.

Identifier	Value	Source(s)
CAS Number	6627-53-8	
Molecular Formula	C7H6CINO3	
Molecular Weight	187.58 g/mol	
Linear Formula	CIC6H3(NO2)OCH3	
EC Number	229-594-1	
InChI Key	ABEUJUYEUCCZQF-UHFFFAOYSA-N	


Physical Property	Value	Source(s)
Physical Form	Solid, Powder	
Color	Yellow	[1]
Melting Point	70-72 °C	
Boiling Point	289.1 °C (Predicted)	[1]
Density	1.42 g/cm³ (Rough Estimate)	[1]
Solubility	Soluble in Chloroform, Ethyl Acetate	[1] [2]
Vapor Pressure	No data available	

Hazard Identification and Classification

5-Chloro-2-nitroanisole is classified as hazardous. The primary concerns are acute oral toxicity and potential carcinogenicity through inhalation.

GHS Classification	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	
Carcinogenicity, Inhalation	Category 1B	H350i: May cause cancer by inhalation	

GHS Pictograms:

Signal Word: Danger

Toxicological Summary

While specific quantitative toxicity study results for **5-Chloro-2-nitroanisole** are not publicly available, the GHS classification provides a range for its acute oral toxicity.

Toxicity Endpoint	Classification Value	Interpretation	Source(s)
Acute Oral Toxicity (LD50)	Category 4	The LD50 value is estimated to be between 300 and 2000 mg/kg body weight.	
Carcinogenicity	Category 1B	Presumed human carcinogen based on sufficient evidence from animal studies.	

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Acute Oral Toxicity (OECD Guideline 420)

The "Acute Toxicity, Oral, Category 4" classification is typically determined using the OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure.[3][4] This method is designed to assess the toxicity of a substance after a single oral dose, using a minimal number of animals and avoiding death as a required endpoint.[5]

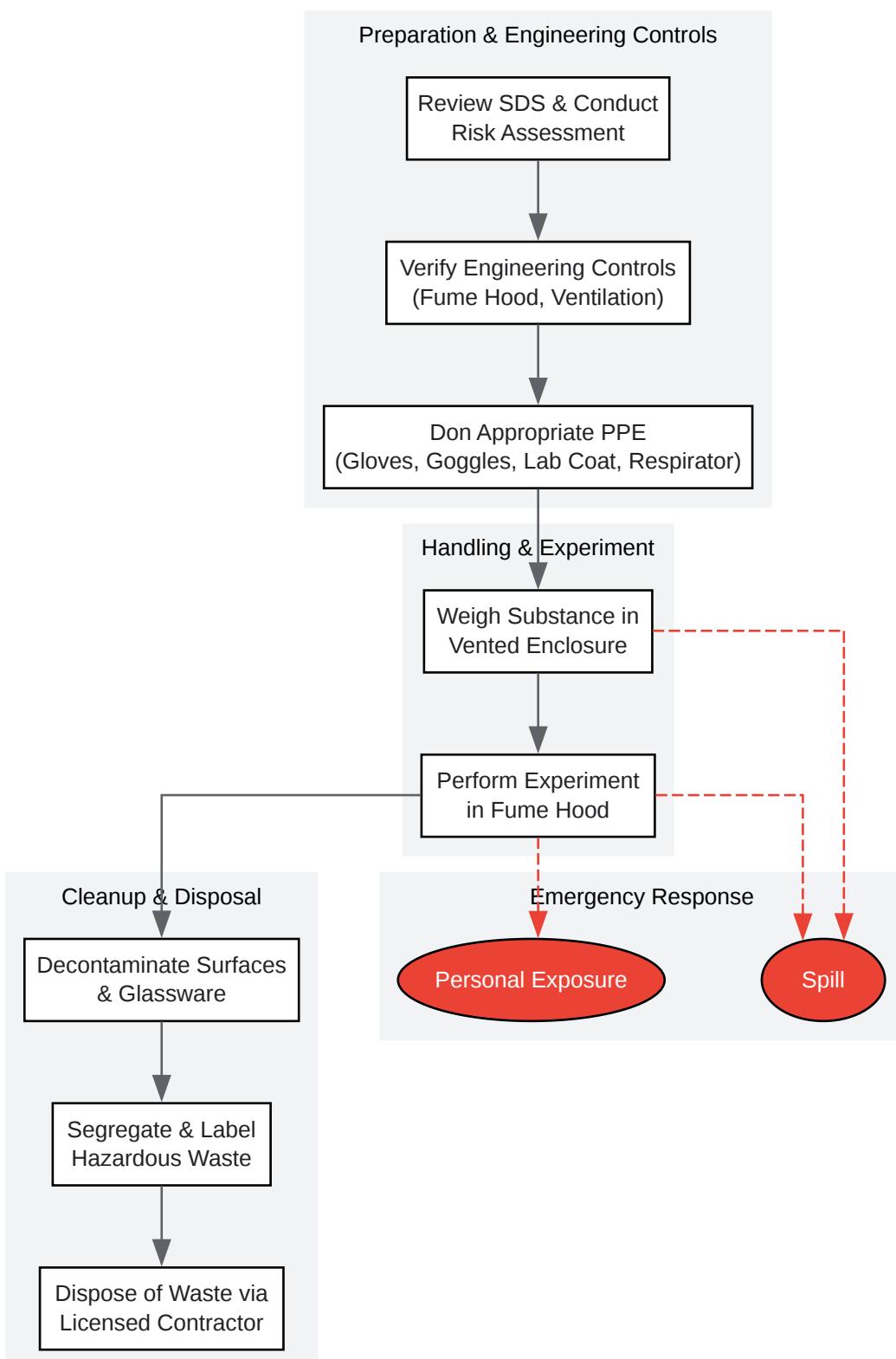
Methodology:

- Principle: The test uses a stepwise procedure with a set of fixed dose levels (5, 50, 300, 2000 mg/kg). The goal is to identify a dose that causes clear signs of toxicity ("evident toxicity") without causing mortality.[3]
- Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Dosing is sequential, with at least a 24-hour interval between animals, to find a dose that produces some toxic effects.[5]
- Main Study: Groups of animals (typically 5 females, as they are often more sensitive) are dosed at the selected starting level.[4][5]
- Procedure: Depending on the outcome (no effects, evident toxicity, or mortality), further groups may be dosed at higher or lower fixed doses. The procedure stops when the dose causing evident toxicity is identified, no effects are seen at the highest dose, or mortality occurs at the lowest dose.[4]
- Observation: Animals are observed for a total of 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as autonomic and central nervous system effects. Body weight is recorded weekly.[4]
- Endpoint: The substance is classified based on the dose at which evident toxicity or mortality is observed, according to GHS criteria. A Category 4 classification corresponds to the 300 mg/kg or 2000 mg/kg dose levels causing relevant effects.

Protocol for Carcinogenicity (OECD Guideline 453)

The "Carcinogenicity, Inhalation, Category 1B" classification is determined through long-term animal studies, as detailed in OECD Guideline 453: Combined Chronic Toxicity/Carcinogenicity

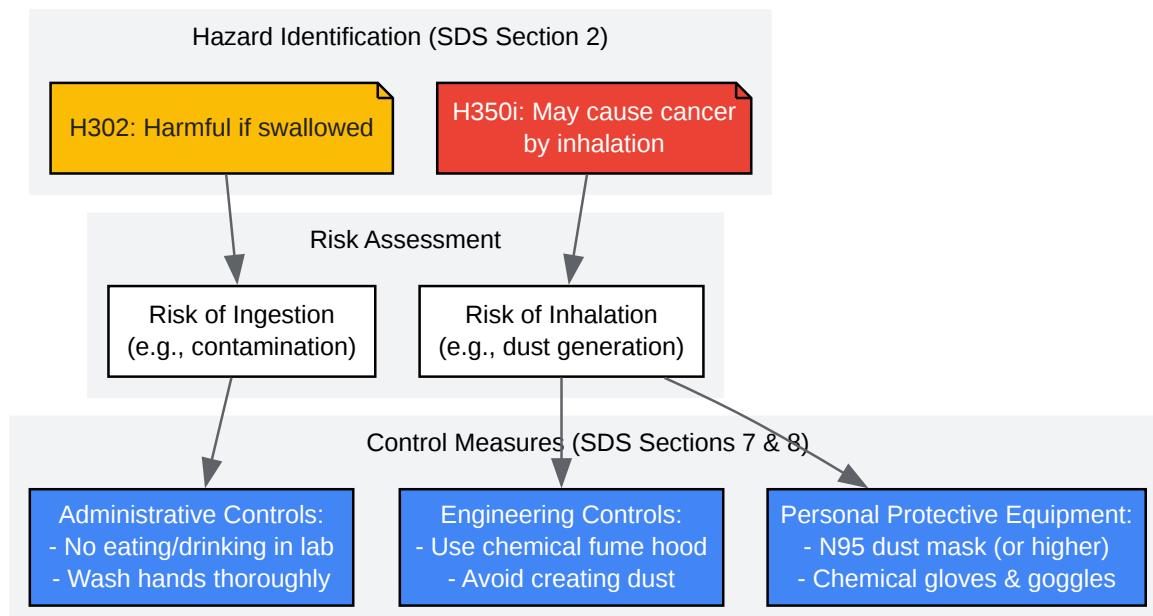
Studies.[6][7]


Methodology:

- Objective: To observe animals for a significant portion of their lifespan (e.g., 18-24 months for rodents) following repeated exposure to a substance to detect potential carcinogenic effects and chronic toxicity.[6][7]
- Test Animals: Typically rats are used, with at least 50 animals of each sex for each dose group and a control group.[8]
- Administration Route: For the H350i statement, the substance is administered via inhalation. The study includes at least three dose levels plus a concurrent control group.
- Duration and Observation: The substance is administered daily for up to 24 months.[7] Animals are monitored for clinical signs of toxicity, body weight changes, food/water consumption, and the development of palpable masses.[7]
- Pathology: At the end of the study (or when animals are euthanized), a complete necropsy is performed. A comprehensive set of tissues and organs from all animals is subjected to detailed histopathological examination to identify both non-neoplastic and neoplastic (cancerous) lesions.[7]
- Endpoint: A substance is classified as a Category 1B carcinogen if there is sufficient evidence from the animal studies demonstrating a causal relationship between exposure to the chemical and an increased incidence of malignant neoplasms.

Visualized Workflows and Logic

Experimental Workflow for Safe Handling


The following diagram outlines a standard workflow for handling a hazardous solid like **5-Chloro-2-nitroanisole** in a research setting.

[Click to download full resolution via product page](#)

Caption: Standard workflow for handling hazardous solid chemicals.

Hazard Assessment and Control Logic

This diagram illustrates the logical flow from hazard identification using the SDS to the implementation of necessary safety controls.

[Click to download full resolution via product page](#)

Caption: Logic flow from GHS hazard statements to specific control measures.

First Aid and Firefighting

Exposure Route	First Aid Measures	Source(s)
Inhalation	Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.	[6]
Skin Contact	Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.	[6]
Eye Contact	Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.	[6]
Ingestion	Rinse mouth. Get medical advice/attention.	[6]
Firefighting	Measures	Source(s)
Suitable Extinguishing Media	Dry powder, Foam, Water spray, Carbon dioxide (CO2).	[6]
Specific Hazards	May explode in a fire. May explosively decompose on heating, shock, or friction.	[6]
Protective Equipment	Use personal protective equipment. Wear self-contained breathing apparatus.	[6]

Handling, Storage, and Disposal

Handling: Avoid contact with skin, eyes, and clothing. Wear personal protective equipment.

Prevent dispersion of dust by using a local exhaust ventilation or a closed system. Keep away from heat, sparks, and open flames. Do not subject to grinding, shock, or friction.[6]

Storage: Keep container tightly closed. Store in a cool, dry, and shaded area. Avoid shock and friction during storage.[6]

Disposal: Dispose of contents and container in accordance with local and national regulations.

Entrust disposal to a licensed waste disposal company.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6627-53-8 CAS MSDS (5-CHLORO-2-NITROANISOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 5-CHLORO-2-NITROANISOLE | 6627-53-8 [chemicalbook.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]
- 8. oecd.org [oecd.org]
- To cite this document: BenchChem. [safety data sheet (SDS) for 5-Chloro-2-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032773#safety-data-sheet-sds-for-5-chloro-2-nitroanisole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com